molecular formula C16H14Cl2N2 B13125976 (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine

(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine

Katalognummer: B13125976
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: FRHVDSCRUCCNOA-VULZFCBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a buta-1,3-diene backbone with two amine groups at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and an appropriate diene precursor.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the diene precursor in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the buta-1,3-diene backbone.

    Amine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and nucleophilic substitution reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original amine groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of materials.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting and monitoring various medical conditions.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may have applications in the development of agrochemicals for crop protection and enhancement.

Wirkmechanismus

The mechanism of action of (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or nucleic acids.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or interfere with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1Z,3Z)-1,4-bis(4-fluorophenyl)buta-1,3-diene-2,3-diamine: Similar structure with fluorine atoms instead of chlorine atoms.

    (1Z,3Z)-1,4-bis(4-bromophenyl)buta-1,3-diene-2,3-diamine: Similar structure with bromine atoms instead of chlorine atoms.

    (1Z,3Z)-1,4-bis(4-methylphenyl)buta-1,3-diene-2,3-diamine: Similar structure with methyl groups instead of chlorine atoms.

Uniqueness

    Chlorine Substitution: The presence of chlorine atoms in (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine imparts unique electronic and steric properties, influencing its reactivity and interactions.

    Biological Activity: The compound’s specific substitution pattern may result in distinct biological activities compared to its analogs.

Eigenschaften

Molekularformel

C16H14Cl2N2

Molekulargewicht

305.2 g/mol

IUPAC-Name

(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine

InChI

InChI=1S/C16H14Cl2N2/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-10H,19-20H2/b15-9-,16-10-

InChI-Schlüssel

FRHVDSCRUCCNOA-VULZFCBJSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C(\N)/C(=C/C2=CC=C(C=C2)Cl)/N)Cl

Kanonische SMILES

C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.